N'-(3-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)ethanediamide
Description
N'-(3-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)ethanediamide is a substituted ethanediamide (oxalamide) derivative characterized by two distinct substituents:
- 2,2-dimethoxyethyl group: A flexible, oxygen-rich chain that enhances solubility and influences molecular conformation through hydrogen bonding .
These interactions stabilize specific conformations critical for biological activity or crystallization behavior.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-8-9(14)5-4-6-10(8)16-13(18)12(17)15-7-11(19-2)20-3/h4-6,11H,7H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKMDVYKPZEYQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of N'-(3-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)ethanediamide
This compound is a synthetic compound that has garnered interest in various biological studies. The compound is characterized by its unique molecular structure, which includes a chloro-substituted aromatic ring and an ethylenediamine backbone.
Chemical Structure
- Molecular Formula : C12H18ClN3O2
- Molecular Weight : Approximately 273.74 g/mol
- Structure : The compound features a chloro group and dimethoxyethyl groups which are significant for its biological interactions.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds with similar structural motifs often exhibit anticancer properties. Studies have shown that derivatives of chloro-substituted anilines can induce apoptosis in cancer cells through mechanisms involving:
- Inhibition of cell proliferation : This is often mediated through the modulation of signaling pathways such as the MAPK/ERK pathway.
- Induction of apoptosis : Activation of caspases and disruption of mitochondrial membrane potential are common pathways observed in related compounds.
2. Antimicrobial Properties
Chloro-substituted phenyl compounds have been noted for their antimicrobial activities. Preliminary studies suggest that this compound may possess:
- Bactericidal effects : Effective against various Gram-positive and Gram-negative bacteria.
- Fungal inhibition : Potential activity against pathogenic fungi, making it a candidate for further exploration in antifungal drug development.
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme inhibition : Compounds similar to this one have been shown to inhibit enzymes involved in critical metabolic pathways in pathogens.
- Receptor interaction : The ability to interact with specific cellular receptors may modulate physiological responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares N'-(3-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)ethanediamide with structurally related ethanediamides and chloroaromatic derivatives:
Key Observations :
- Chlorinated Aromatic Groups : The 3-chloro-2-methylphenyl group in the target compound shares similarities with 3-chlorophenethyl () and 2,6-diethylphenyl () substituents. These groups enhance hydrophobic interactions in biological systems or material matrices .
- Oxygen-Rich Chains : The 2,2-dimethoxyethyl group distinguishes the target compound from alachlor (methoxymethyl) and furan-containing analogs (). This moiety likely improves aqueous solubility compared to purely aromatic derivatives .
- Backbone Flexibility : Ethanediamides (e.g., target compound) exhibit greater conformational flexibility than rigid phthalimides (), enabling adaptation to binding pockets or crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
